molecular formula C18H19N3OS B15284629 (5Z)-2-anilino-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-anilino-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15284629
M. Wt: 325.4 g/mol
InChI Key: ZPQHJGQIEUHJLQ-WJDWOHSUSA-N
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Description

5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrrole ring and a thiazolidinone moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 2-phenylimino-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the activation of immune responses against pathogens.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.

    Pyrrole Derivatives: Compounds containing the pyrrole ring, which may exhibit similar chemical properties and biological activities.

    Imidazoles: Heterocyclic compounds with a similar nitrogen-containing ring structure.

Uniqueness

The uniqueness of 5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one lies in its specific combination of structural features, which contribute to its distinctive chemical properties and biological activities

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

(5Z)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19N3OS/c1-4-21-12(2)10-14(13(21)3)11-16-17(22)20-18(23-16)19-15-8-6-5-7-9-15/h5-11H,4H2,1-3H3,(H,19,20,22)/b16-11-

InChI Key

ZPQHJGQIEUHJLQ-WJDWOHSUSA-N

Isomeric SMILES

CCN1C(=CC(=C1C)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)C

Canonical SMILES

CCN1C(=CC(=C1C)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)C

Origin of Product

United States

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